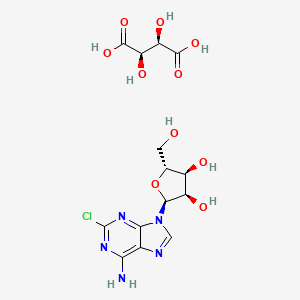
(+)-Cbi-cdpi1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(+)-Cbi-cdpi1 is a chemical compound that has garnered attention in various scientific fields due to its unique properties and potential applications. This compound is known for its specific molecular structure, which allows it to participate in a variety of chemical reactions and exhibit significant biological activity.
Métodos De Preparación
The synthesis of (+)-Cbi-cdpi1 involves several steps, each requiring precise conditions to ensure the desired product is obtained. The synthetic routes typically include:
Initial Reactants: The process begins with the selection of appropriate starting materials, which are often commercially available or can be synthesized through standard organic chemistry techniques.
Reaction Conditions: The reactions are carried out under controlled conditions, including specific temperatures, pressures, and the use of catalysts to facilitate the desired transformations.
Purification: After the reaction, the product is purified using techniques such as chromatography to remove any impurities and obtain the pure compound.
Industrial production methods for this compound may involve scaling up these laboratory procedures, optimizing reaction conditions for larger batches, and ensuring consistency and quality control throughout the production process.
Análisis De Reacciones Químicas
(+)-Cbi-cdpi1 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of different products.
Substitution: In these reactions, one functional group in the molecule is replaced by another, typically using nucleophiles or electrophiles under specific conditions.
Common reagents and conditions used in these reactions include acids, bases, solvents, and catalysts that facilitate the desired transformations. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
(+)-Cbi-cdpi1 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various organic synthesis reactions, helping to create complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its potential use in drug development, particularly for conditions where its unique properties may offer therapeutic benefits.
Industry: this compound is used in the development of new materials and chemical processes, contributing to advancements in various industrial applications.
Mecanismo De Acción
The mechanism of action of (+)-Cbi-cdpi1 involves its interaction with specific molecular targets within biological systems. These targets may include enzymes, receptors, or other proteins that play a role in cellular processes. The compound exerts its effects by binding to these targets, altering their activity, and thereby influencing various biochemical pathways.
Propiedades
Fórmula molecular |
C25H20N4O3 |
|---|---|
Peso molecular |
424.5 g/mol |
Nombre IUPAC |
2-[(1R,13S)-8-oxo-11-azatetracyclo[8.4.0.01,13.02,7]tetradeca-2,4,6,9-tetraene-11-carbonyl]-7,8-dihydro-3H-pyrrolo[3,2-e]indole-6-carboxamide |
InChI |
InChI=1S/C25H20N4O3/c26-24(32)28-8-7-14-16-9-19(27-18(16)5-6-20(14)28)23(31)29-12-13-11-25(13)17-4-2-1-3-15(17)21(30)10-22(25)29/h1-6,9-10,13,27H,7-8,11-12H2,(H2,26,32)/t13-,25-/m1/s1 |
Clave InChI |
ZYNHKKZUGALOOV-YMXBGEKHSA-N |
SMILES isomérico |
C1CN(C2=C1C3=C(C=C2)NC(=C3)C(=O)N4C[C@H]5C[C@@]56C4=CC(=O)C7=CC=CC=C67)C(=O)N |
SMILES canónico |
C1CN(C2=C1C3=C(C=C2)NC(=C3)C(=O)N4CC5CC56C4=CC(=O)C7=CC=CC=C67)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


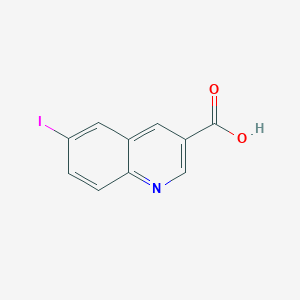
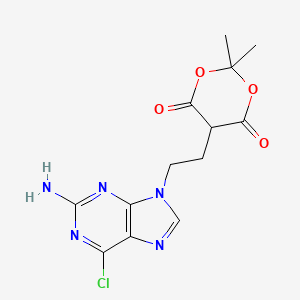
![(3aS,6aR)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-ol](/img/structure/B11831301.png)


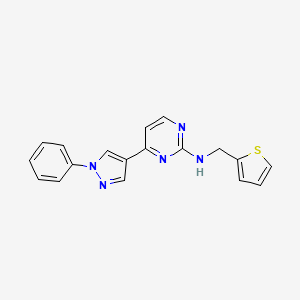
![(6S,8S,9R,10S,11S,13S,14S,16R,17R)-6,9-difluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthrene-17-carboxylic dimethylcarbamic thioanhydride](/img/structure/B11831336.png)

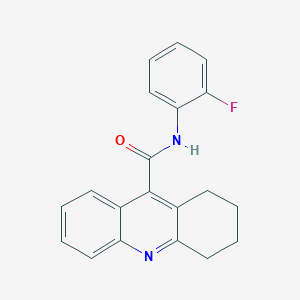

![3-Iodo-5-(trifluoromethyl)-1H-thieno[3,2-c]pyrazole](/img/structure/B11831357.png)
